molecular formula C15H14O2 B1586019 [4-(3-Methylphenyl)phenyl]acetic acid CAS No. 296777-83-8

[4-(3-Methylphenyl)phenyl]acetic acid

Cat. No. B1586019
M. Wt: 226.27 g/mol
InChI Key: ABKKNUMOLNPQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(3-Methylphenyl)phenyl]acetic acid” is an organic compound with the CAS Number: 296777-83-8 and a molecular weight of 226.27 . Its IUPAC name is (3’-methyl [1,1’-biphenyl]-4-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of “[4-(3-Methylphenyl)phenyl]acetic acid” is represented by the formula C15H14O2 . The InChI code for this compound is 1S/C15H14O2/c1-11-3-2-4-14 (9-11)13-7-5-12 (6-8-13)10-15 (16)17/h2-9H,10H2,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

“[4-(3-Methylphenyl)phenyl]acetic acid” is a solid compound with a molecular weight of 226.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Production of Phenylacetic Acid Derivatives

A study by Varma et al. (2006) investigated the production of phenylacetic acid derivatives by Curvularia lunata, a fungus. The research found that specific derivatives lacked antimicrobial and antioxidant activity, but a compound named 4-epiradicinol showed inhibition against several bacteria, including Escherichia coli and Staphylococcus aureus. This study highlights the potential of phenylacetic acid derivatives in antimicrobial applications (Varma et al., 2006).

Catalyst Development for Organic Synthesis

Uraguchi and Terada (2004) explored the use of phosphoric acid derivatives in catalyzing direct Mannich reactions, offering an efficient method for constructing beta-aminoketones. This research underscores the importance of phenylacetic acid derivatives in synthesizing bioactive compounds and facilitating complex chemical reactions (Uraguchi & Terada, 2004).

Material Science and Polymer Research

In the field of material science, Trejo-Machin et al. (2017) investigated the use of phloretic acid, a phenolic compound related to phenylacetic acid, for the development of polybenzoxazine, highlighting its potential as a renewable building block for producing materials with suitable thermal and thermo-mechanical properties for various applications. This research presents an environmentally friendly alternative to traditional phenol-based products (Trejo-Machin et al., 2017).

Pharmaceutical Compound Development

Katrincic et al. (2009) studied the solid-state characterization of a dimorphic pharmaceutical compound, showcasing the complexity involved in selecting a polymorph for drug development. This research emphasizes the importance of understanding the physical properties of drug candidates, including those related to phenylacetic acid derivatives, to ensure stability and efficacy (Katrincic et al., 2009).

Safety And Hazards

While specific safety and hazard information for “[4-(3-Methylphenyl)phenyl]acetic acid” is not available, it’s generally advisable to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of similar compounds .

properties

IUPAC Name

2-[4-(3-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-3-2-4-14(9-11)13-7-5-12(6-8-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKKNUMOLNPQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362734
Record name [4-(3-Methylphenyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Methylphenyl)phenyl]acetic acid

CAS RN

296777-83-8
Record name [4-(3-Methylphenyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-Methylphenyl)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(3-Methylphenyl)phenyl]acetic acid
Reactant of Route 3
Reactant of Route 3
[4-(3-Methylphenyl)phenyl]acetic acid
Reactant of Route 4
Reactant of Route 4
[4-(3-Methylphenyl)phenyl]acetic acid
Reactant of Route 5
Reactant of Route 5
[4-(3-Methylphenyl)phenyl]acetic acid
Reactant of Route 6
Reactant of Route 6
[4-(3-Methylphenyl)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.